5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Description
The compound 5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide (molecular formula: C₁₈H₁₅ClFN₃OS; molecular weight: 375.85 g/mol) features a pyrazole core substituted with a 3-chlorophenylsulfanyl group at position 5, methyl groups at positions 1 and 3, and a 4-fluorophenyl carboxamide at position 2. This compound’s sulfanyl and fluorophenyl groups may enhance lipophilicity and metabolic stability, while the carboxamide moiety could facilitate hydrogen bonding in biological targets .
Properties
IUPAC Name |
5-(3-chlorophenyl)sulfanyl-N-(4-fluorophenyl)-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS/c1-11-16(17(24)21-14-8-6-13(20)7-9-14)18(23(2)22-11)25-15-5-3-4-12(19)10-15/h3-10H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKMBINSZDVDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)SC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by a pyrazole core substituted with a chlorophenyl sulfanyl group and a fluorophenyl moiety. The structural features contribute to its potential biological activity, particularly in targeting various biochemical pathways.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. In particular, This compound has shown promising results against several cancer cell lines:
- MCF7 (breast cancer) : The compound demonstrated an IC50 value of approximately 12.50 µM, indicating moderate cytotoxicity.
- NCI-H460 (lung cancer) : An IC50 value of 42.30 µM was observed, suggesting potential for further development as an anticancer agent .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's structure allows it to inhibit key inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. Pyrazoles have been shown to inhibit various kinases and enzymes critical for cell proliferation and survival.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF7 | 12.50 | Moderate cytotoxicity |
| NCI-H460 | 42.30 | Potential anticancer activity |
Table 2: Comparison of Biological Activities of Related Pyrazole Derivatives
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | 3.25 | Hep-2 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole | 26 | A549 |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-pyrazole | 0.39 | NCI-H460 |
Study on Antitumor Efficacy
A study conducted by Xia et al. demonstrated that derivatives similar to This compound exhibited significant antitumor activity through apoptosis induction in cancer cells. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Inhibition of Kinases
Li et al. reported that pyrazole derivatives could inhibit Aurora-A kinase, which is crucial for cell cycle regulation. This inhibition correlates with the observed anticancer properties of compounds in this class .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Pyrazole derivatives vary significantly in substituents, influencing their physicochemical and biological properties. Key structural analogs include:
Key Observations:
- Sulfanyl vs. Sulfonamide: The target compound’s sulfanyl group (C-S-C) contrasts with sulfonamide (SO₂-NR₂) in analogs like N-[1-[(3-ClPhO)Me]-1H-pyrazol-4-yl]-1-Et-pyrazole-4-SA (), which may reduce lipophilicity but improve solubility .
- Aromatic Substituents: Fluorophenyl (target) vs. dichlorophenyl () or trifluoromethyl () groups alter steric bulk and electronic effects, impacting receptor binding .
Physicochemical Properties
Data from analogs suggest trends in melting points, solubility, and stability:
Analysis:
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
- Sulfanyl group introduction : Reacting 3-chlorothiophenol with a halogenated pyrazole precursor under basic conditions (e.g., NaH in DMF) at 60–80°C for 6–12 hours .
- Carboxamide formation : Coupling the intermediate with 4-fluoroaniline using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Optimization : Solvent polarity (DMF vs. THF) and temperature control are critical to minimize side reactions. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?
- X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 9.0032 Å, b = 20.1001 Å) confirm molecular geometry and substituent orientation .
- NMR spectroscopy : H NMR (400 MHz, CDCl₃) identifies methyl groups (δ 2.35–2.50 ppm) and aromatic protons (δ 7.20–7.60 ppm). F NMR confirms the 4-fluorophenyl moiety .
- Mass spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., m/z 471.76 [M+H]) .
Advanced: How do halogen substituents (Cl, F) impact bioactivity in structure-activity relationship (SAR) studies?
- Chlorophenyl group : Enhances lipophilicity and target binding via hydrophobic interactions. Substitution at the 3-position (vs. 4-position) reduces steric hindrance, improving affinity for cysteine protease targets .
- Fluorophenyl group : Increases metabolic stability by resisting oxidative degradation. The 4-fluoro configuration optimizes π-stacking in enzyme active sites .
Methodology : Competitive inhibition assays (e.g., IC₅₀ measurements) and molecular docking (AutoDock Vina) compare analogs .
Advanced: How can researchers resolve discrepancies between computational binding predictions and experimental data?
- Validation strategies :
- Use co-crystallization (X-ray) to confirm binding modes predicted by docking studies .
- Apply thermodynamic integration (MD simulations) to account for solvation effects overlooked in rigid docking .
- Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) for halogen-bonding interactions .
Advanced: What in vitro models assess metabolic stability, and which analytical methods are recommended?
- Liver microsome assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH system) and monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate isoform-specific interactions .
- Analytical tools :
- UPLC-QTOF : Quantifies parent compound and metabolites with ppm-level mass accuracy.
- HPLC-DAD : Tracks stability under varied pH conditions .
Advanced: How should contradictory bioactivity data across cell-based assays be addressed?
- Troubleshooting steps :
- Statistical analysis : Apply Bland-Altman plots to assess inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
